

# Sulcardine Sulfate: A Comprehensive Pharmacology and Toxicology Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sulcardine sulfate*

Cat. No.: *B1681182*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Sulcardine sulfate**, also known as HBI-3000, is an investigational antiarrhythmic agent under development for the treatment of both atrial and ventricular arrhythmias.<sup>[1][2]</sup> As a small molecule, **Sulcardine sulfate** exhibits a multi-ion channel blocking mechanism, distinguishing it from many existing antiarrhythmic drugs and suggesting a potentially favorable safety profile, particularly concerning proarrhythmic risk.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the pharmacology and toxicology of **Sulcardine sulfate**, compiling available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

## Pharmacology

### Mechanism of Action

**Sulcardine sulfate** exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels.<sup>[3]</sup> In ventricular myocytes, it has been shown to inhibit the fast sodium current ( $I_{Na-F}$ ), the late sodium current ( $I_{Na-L}$ ), the L-type calcium current ( $I_{Ca-L}$ ), and the rapid component of the delayed rectifier potassium current ( $I_{Kr}$ ). Notably, its inhibitory action is most pronounced on the late sodium channel ( $I_{Na-L}$ ). This multi-channel blockade is comparable to the electrophysiological profiles of ranolazine and amiodarone.

The inhibition of these channels leads to a prolongation of the action potential duration (APD), which is a key mechanism for suppressing arrhythmias. However, unlike pure IKr blockers, the APD prolongation by **Sulcardine sulfate** is self-limited due to the concurrent blockade of INa-L and ICa-L, which is believed to contribute to its low proarrhythmic potential.

A unique characteristic of **Sulcardine sulfate** is its ability to reduce the J to T peak (JT<sub>p</sub>) interval on the electrocardiogram. This effect is thought to provide a protective mechanism against excessive QT interval prolongation, a common side effect of many antiarrhythmic drugs that can lead to life-threatening arrhythmias.

#### Signaling Pathway of **Sulcardine Sulfate** in Ventricular Myocytes



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Sulcardine sulfate** on cardiac ion channels.

## Pharmacodynamics

Electrophysiological studies in single human ventricular myocytes have demonstrated that **Sulcardine sulfate** leads to a concentration-dependent suppression of dofetilide-induced early afterdepolarizations (EADs). The prolongation of the action potential duration (APD) by **Sulcardine sulfate** follows a bell-shaped curve, with the maximum effect observed at approximately 10  $\mu$ M.

| Parameter  | Value                  | Species/Cell Line          | Reference |
|------------|------------------------|----------------------------|-----------|
| IC50 INa-F | 48.3 $\pm$ 3.8 $\mu$ M | Human Ventricular Myocytes |           |
| IC50 INa-L | 16.5 $\pm$ 1.4 $\mu$ M | Human Ventricular Myocytes |           |
| IC50 ICa-L | 32.2 $\pm$ 2.9 $\mu$ M | Human Ventricular Myocytes |           |
| IC50 IKr   | 22.7 $\pm$ 2.5 $\mu$ M | Human Ventricular Myocytes |           |

Table 1: In Vitro Inhibitory Concentrations (IC50) of **Sulcardine Sulfate**

## Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans. In Sprague-Dawley rats and beagle dogs, **Sulcardine sulfate** was found to be extensively absorbed after oral administration.

A Phase I, open-label, single-dose, randomized study in healthy Chinese subjects evaluated the pharmacokinetics of oral **Sulcardine sulfate** at doses of 200 mg, 400 mg, and 800 mg. The results showed that Cmax and AUC(0-t) increased with dose. A subsequent multiple-dose study in healthy Chinese male subjects (200 mg, 400 mg, and 800 mg for 5 days) confirmed non-linear pharmacokinetics and modest accumulation upon repeated dosing.

| Dose                          | Cmax (ng/mL)    | AUC(0-t) (ng·h/mL) | t1/2 (h)     |
|-------------------------------|-----------------|--------------------|--------------|
| 200 mg (Single Dose)          | 235.5 ± 85.1    | 4085.8 ± 1238.4    | 16.85 ± 3.48 |
| 400 mg (Single Dose)          | 948.7 ± 290.8   | 16482.3 ± 4568.1   | 17.66 ± 3.21 |
| 800 mg (Single Dose)          | 2118.2 ± 603.5  | 24698.4 ± 6843.2   | 11.87 ± 2.54 |
| 200 mg (Multiple Dose, Day 5) | 328.2 ± 103.5   | 4068.7 ± 1108.6    | -            |
| 400 mg (Multiple Dose, Day 5) | 1608.7 ± 532.8  | 27815.4 ± 8934.2   | -            |
| 800 mg (Multiple Dose, Day 5) | 4512.3 ± 1432.1 | 52145.6 ± 15678.3  | -            |

Table 2: Human Pharmacokinetic Parameters of **Sulcardine Sulfate** (Mean ± SD)

Note: Data from two separate studies are presented. The multiple-dose study did not report t<sub>1/2</sub> on day 5.

## Toxicology

A 26-week repeated-dose oral toxicity study of **Sulcardine sulfate** was conducted in Sprague-Dawley rats.

| Dose Group                    | Key Findings                                                                                                                                                                                               |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 175 mg/kg/day                 | No observed adverse effects (NOAEL).                                                                                                                                                                       |
| 350 mg/kg/day (Mid-dose)      | Significant increase in AST and ALT in male rats; significant increase in ALP in female rats. Brownish-red pigment deposition in hepatocytes and Kupffer cells; foam cell deposition in alveolar cavities. |
| 700/525 mg/kg/day (High-dose) | Similar to mid-dose with increased severity. Body weight loss. One female rat died after 8 weeks at 700 mg/kg, leading to a dose reduction to 525 mg/kg.                                                   |

Table 3: Summary of Findings from a 26-Week Oral Toxicity Study in Rats

The liver and lungs were identified as the potential target organs for toxicity.

Information regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicology of **Sulcardine sulfate** is not currently available in the public domain.

## Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the published literature. The following sections provide generalized methodologies based on standard practices in the field.

### In Vitro Electrophysiology (Patch-Clamp)

Generalized Workflow for Patch-Clamp Electrophysiology



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 26-Week Repeated-Dose Toxicity Study of a Novel Antiarrhythmic Drug Sulcardine Sulfate in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulcardine Sulfate: A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681182#pharmacology-and-toxicology-profile-of-sulcardine-sulfate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)